Anguinomycin D is produced by the myxobacterium Sorangium cellulosum. This organism is known for its complex secondary metabolite production, which includes various bioactive compounds. The isolation and characterization of anguinomycin D have been facilitated through advanced chromatographic techniques, allowing researchers to explore its potential therapeutic applications.
Anguinomycin D belongs to the class of polyketides, which are characterized by their diverse structures and biological activities. Polyketides are synthesized through the action of polyketide synthases and often exhibit significant pharmacological properties, including antimicrobial and antitumor activities.
The synthesis of anguinomycin D has been achieved through several synthetic routes, with notable contributions from researchers such as Karl Gademann and his team. One prominent method involves a series of coupling reactions that strategically build the complex structure of anguinomycin D.
Recent studies have reported efficient synthetic pathways that minimize steps while maximizing yield, showcasing advances in synthetic organic chemistry tailored to complex natural products like anguinomycin D .
The molecular structure of anguinomycin D consists of multiple rings and functional groups that contribute to its biological activity. The compound's detailed structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Anguinomycin D participates in various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:
The reactivity of anguinomycin D is influenced by its functional groups, which can participate in electrophilic or nucleophilic attacks during chemical transformations .
Anguinomycin D primarily exerts its effects by inhibiting the export of proteins from the nucleus via interference with the chromosomal region maintenance/exportin 1 pathway. This inhibition disrupts normal cellular processes, leading to apoptosis in cancer cells.
Relevant analyses such as infrared spectroscopy and high-performance liquid chromatography provide insights into these properties, confirming the compound's identity and purity .
Anguinomycin D has several potential applications in scientific research:
Anguinomycin D was first isolated in 1995 by Hayakawa and colleagues from fermentation broths of a soil-derived Streptomyces sp. bacterium. This discovery was documented in the Journal of Antibiotics, revealing its potent selective cytotoxicity against transformed cells while exhibiting minimal effects on normal fibroblasts at nanomolar concentrations [1]. The compound emerged as a later member of the anguinomycin/leptomycin structural family, characterized by a highly unsaturated 20-membered macrolactone core featuring conjugated dienes, epoxide functionalities, and an α,β-unsaturated δ-lactone terminus [7]. Anguinomycin D shares significant structural homology with leptomycin B (LMB), particularly in the reactive lactone moiety and polyketide backbone, positioning it within this pharmacologically important family [9]. Both compounds function as irreversible CRM1 inhibitors by forming a covalent bond with cysteine-528 in the nuclear export receptor's NES-binding groove through Michael addition [7] [9]. This mechanism effectively disrupts nucleocytoplasmic transport, leading to nuclear accumulation of tumor suppressor proteins and apoptosis in cancer cells at concentrations as low as 10 nM [7] [9].
Table 1: Historical Timeline of Anguinomycin D Research
Year | Milestone | Key Findings | Reference |
---|---|---|---|
1995 | Initial Discovery | Isolation from Streptomyces sp.; selective cytotoxicity against transformed cells | Hayakawa et al. |
2007 | Configuration Elucidation | Total synthesis confirmed (5R,10R,16R,18S,19R,20S) absolute configuration | Angewandte Chemie |
2010 | CRM1 Inhibition Mechanism | Structural modeling revealed covalent binding to Cys528 residue | J. Am. Chem. Soc. |
2022 | Marine Analog Discovery | Urdamycins W/X with related angucycline scaffolds reported | PMC9698790 |
The genus Streptomyces represents the predominant biosynthetic source for anguinomycin D and structurally related compounds. The originalproducing strain was classified within the Streptomyces genus based on morphological and 16S rRNA gene analysis [1]. This soil-dwelling actinomycete exemplifies the extraordinary metabolic capabilities of this bacterial genus, which remains the largest microbial reservoir of bioactive natural products [5] [6]. Marine ecosystems have subsequently yielded additional anguinomycin-producing streptomycetes, including strains isolated from marine sponges (Antho dichotoma) and mangrove sediments, demonstrating the taxonomic diversity within this biosynthetic group [3] [5]. The ecological distribution of these producers spans terrestrial and marine environments, with mangrove-derived strains exhibiting particular promise due to their adaptation to unique environmental stresses (salinity fluctuations, nutrient competition) that may drive secondary metabolite diversification [3] [6]. Genomic analyses of sponge-associated Streptomyces isolates reveal horizontal gene transfer events involving biosynthetic gene clusters, potentially facilitating the spread of anguinomycin-like pathways among actinomycetes in spatially enclosed environments [5]. Strain improvement strategies focus on optimizing fermentation conditions and applying metabolic engineering to enhance anguinomycin D titers from both wild-type and recombinant strains [1].
Table 2: Streptomyces spp. Sources of Anguinomycin and Related Compounds
Species/Designation | Isolation Source | Compounds Produced | Bioactivity Highlights |
---|---|---|---|
Streptomyces sp. (SC-1) | Terrestrial soil | Anguinomycins C/D | Selective cytotoxicity |
Streptomyces ardesiacus 156VN-095 | Marine sediment | Urdamycins W/X (angucycline glycosides) | GI50 0.019–0.104 µM (cancer cell lines) |
Streptomyces spp. isolates | Marine sponge (Antho dichotoma) | Uncharacterized polyketides | Antimicrobial activity |
Streptomyces costaricanus SCSIO ZS0073 | Mangrove ecosystem | Actinomycin D (structurally related) | Antitumor activity |
Anguinomycin D (C₃₂H₄₈O₄; MW 496.73 Da) exemplifies a structurally distinct subgroup within the polyketide superfamily, characterized by its macrolactone architecture featuring multiple stereogenic centers [1] [7]. While not an angucycline itself, it shares critical biosynthetic logic with this class through its formation via type II polyketide synthase (PKS) machinery [2] [3]. The compound's carbon backbone originates from acetate and propionate extender units that undergo programmed chain elongation, cyclization, and tailoring reactions analogous to angucycline biosynthesis [2]. Key structural motifs include: 1) The reactive α,β-unsaturated lactone enabling covalent CRM1 inhibition; 2) Conjugated diene systems facilitating DNA interaction; and 3) Epoxide functionalities contributing to electrophilic reactivity [7] [9].
Angucycline antibiotics like urdamycins and landomycins provide instructive structural comparisons. These compounds feature tetracyclic benz[a]anthracene scaffolds modified with deoxysugar attachments [2] [3]. Their biosynthesis initiates with a decaketide chain that undergoes either angular cyclization (route I) or anthracyclinone rearrangement (route II) to establish the characteristic tetracyclic system [2]. Despite differing core structures, both anguinomycin D and angucyclines undergo extensive post-PKS oxidative tailoring by cytochrome P450s, dehydrogenases, and glycosyltransferases that enhance structural diversity and bioactivity [2] [3]. Recent discoveries of marine-derived angucycline glycosides (e.g., urdamycin W) with potent cytotoxicity (GI₅₀ 0.019–0.104 µM) underscore the pharmacological significance of this structural class [3].
Table 3: Comparative Bioactivity of Anguinomycin D and Related Natural Products
Compound | Producer Organism | Primary Target | Potency (IC₅₀/nM) | Cellular Effect |
---|---|---|---|---|
Anguinomycin D | Streptomyces sp. | CRM1 | 10 | Nuclear accumulation of tumor suppressors |
Leptomycin B | Streptomyces sp. | CRM1 | 1-5 | Irreversible export inhibition |
Urdamycin W | Streptomyces ardesiacus | Undefined | 19-104* (GI₅₀) | Cytotoxicity across cancer cell lines |
Actinomycin D | Streptomyces costaricanus | DNA intercalation | Variable | Transcriptional inhibition |
*Values in µM
The structural minimalism of anguinomycin D compared to glycosylated angucyclines presents advantages for synthetic optimization. Total synthesis campaigns have established efficient routes to its stereochemically complex framework using key steps including Negishi stereoinversion cross-coupling, Jacobsen Cr(III)-catalyzed hetero Diels-Alder reaction, and Evans boron-mediated syn-aldol chemistry [7]. Synthetic derivatives featuring truncated polyketide chains retain significant CRM1 inhibitory activity (IC₅₀ ~25 nM), confirming the α,β-unsaturated lactone and proximal hydrophobic domains as the essential pharmacophore [7] [9]. Computational modeling of anguinomycin D bound to CRM1 reveals critical interactions within the NES-binding cleft: 1) Covalent attachment via Cys528; 2) Hydrophobic contacts with HEAT repeat residues; 3) Hydrogen bonding with backbone amides [7] [9]. These insights guide ongoing structure-activity relationship studies aimed at optimizing target specificity and drug-like properties while maintaining sub-nanomolar potency against nuclear export machinery [9].
CAS No.: 112484-85-2
CAS No.: 10606-14-1